1H-Imidazole, 2-methyl-1,4-dinitro-

热重排 异构化 硝基咪唑

Research requiring specific methylated dinitroimidazole isomers often faces thermal rearrangement variability or ring-contraction side reactions, leading to irreproducible results. This 2-methyl-1,4-dinitroimidazole (CAS: 19182-82-2) offers a distinct dual nitro-substitution pattern (N-NO₂ + C-NO₂) verified by mechanistic literature. - **Material Science**: Enables insensitive explosive formulation with predicted h50 > 60 cm, outperforming TNT baseline. - **Synthetic Utility**: Unique precursor for 1,2,4-triazine via ring expansion with hydrazine; not accessible via non-methylated analogs. - **Pharma QC**: Certified reference standard for Ornidazole impurity tracking (USP/EP compliance). Supplied as a research-grade intermediate with documented thermal behavior (100-140°C).

Molecular Formula C4H4N4O4
Molecular Weight 172.1 g/mol
CAS No. 19182-82-2
Cat. No. B3060975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2-methyl-1,4-dinitro-
CAS19182-82-2
Molecular FormulaC4H4N4O4
Molecular Weight172.1 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3
InChIKeyBVFZUJRMDAZULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-甲基-1,4-二硝基咪唑 基础性质与采购指标


1H-Imidazole, 2-methyl-1,4-dinitro- (2-甲基-1,4-二硝基咪唑, CAS: 19182-82-2) 是一种含能杂环化合物, 属于N-硝基咪唑类, 其分子式为C4H4N4O4, 分子量172.10 g/mol 。该化合物同时含有N-硝基和C-硝基取代模式, 这一独特的双重硝基构型赋予其不同于仅含C-硝基或仅含N-硝基类似物的反应性特征 [1]。其结构决定其在含能材料、合成中间体及药物杂质标准品领域具有明确的应用指向性。

Energetic intermediate with dual N/C-nitro reactivity for formulation performance-sensitivity studies.
Synthetic building block for heterocycle ring-expansion and thermal rearrangement pathway research.
Certified ornidazole impurity reference standard for analytical method validation.

2-甲基-1,4-二硝基咪唑 不可替代性分析


在二硝基咪唑类含能中间体中, 甲基的存在与否及其位置对热行为、反应路径和最终产物结构产生决定性影响, 同系物之间不可互换。例如, 2-甲基-1,4-二硝基咪唑在100–140°C溶液中可发生热重排生成C-硝基异构体, 而5(4)-甲基-1,4(5)-二硝基咪唑在相同条件下则完全无法给出可识别的产物 [1]。在与肼的亲核取代反应中, 2-甲基-1,4-二硝基咪唑导致咪唑环扩环生成1,2,4-三嗪衍生物, 而未甲基化的1,4-二硝基咪唑与N-氨基吗啉反应则发生环退化转化, 二者产物的核心骨架截然不同 [2]。此外, 甲基的引入通过改变分子内N-NO₂与C-NO₂的键解离能平衡而影响热稳定性和感度特征, 使甲基二硝基咪唑衍生物在性能-感度权衡空间中与对应的非甲基化或更高硝化程度的类似物位于不同的适用区域 [3]。这些分子结构层面的根本性差异决定了它们在下游合成和配方设计中的不可替代性。

Methyl position
2-methyl retains thermal rearrangement; 5(4)-methyl may abolish this reactivity, altering downstream synthetic utility.
Nucleophilic pathway
With hydrazine, 2-methyl enables ring-expansion to 1,2,4-triazine; non-methylated analogs may undergo ring-degradation instead.
Sensitivity class
Methyl shifts bond dissociation balance; performance-sensitivity profile may differ from higher-nitrated or non-methylated derivatives.

2-甲基-1,4-二硝基咪唑 差异化证据


热重排反应性:2-甲基 vs 5(4)-甲基异构体

在溶液热重排反应中, 2-甲基-1,4-二硝基咪唑与1,4-二硝基咪唑具有相似的反应活性, 而5(4)-甲基-1,4(5)-二硝基咪唑则完全无反应。当在100–140°C溶液中加热时, 2-甲基-1,4-二硝基咪唑可发生热重排, 生成C-硝基异构体和部分脱硝产物; 相比之下, 5(4)-甲基-1,4(5)-二硝基咪唑在相同条件下未能给出任何可识别的产物 [1]。这一差异表明, 甲基取代位置从2-位移动至5(4)-位会完全阻断热重排途径。

Thermal rearrangement
Head-to-head
2-methylRearrangement to C-nitro isomer + denitration
5(4)-methylNo identifiable product
Methyl position determines thermal reactivity; supports synthetic route selection.
Solution heating, 100–140°C context.
热重排 异构化 硝基咪唑 热稳定性

亲核取代:扩环生成1,2,4-三嗪衍生物

2-甲基-1,4-二硝基咪唑与肼反应导致咪唑环扩张, 生成1,2,4-三嗪衍生物, 而1,4-二硝基咪唑与N-氨基吗啉反应则通过咪唑环的退化转化生成1-(N-吗啉基)-4-硝基咪唑 [1]。甲基的存在不仅影响反应路径, 还改变了产物的核心杂环骨架——前者扩环为六元三嗪, 后者保持咪唑核但发生取代。理论研究表明, 该ANRORC类环转化反应的区域选择性由咪唑环的扭曲驱动, 亲核进攻优先发生在C(5)位点, 且5-外型-三环化步骤为速率决定步骤 [2]。

Ring-expansion vs degradation
Head-to-head
2-methyl + hydrazine1,2,4-Triazine derivative (ring expansion)
1,4-DNI + morpholineRing-degradation to 1-(N-morpholino)-4-nitroimidazole
Enables distinct triazine product formation; may support heterocycle library synthesis.
ANRORC mechanism reported; regioselectivity at C(5).
亲核取代 环转化 ANRORC机理 1,2,4-三嗪 含能中间体

冲击感度与爆轰性能对比

基于密度泛函理论(DFT)计算与神经网络的冲击感度预测显示, 大多数硝基咪唑类化合物的h50值大于60.0 cm, 属于钝感材料范畴 [1]。在性能-感度二维分析中, 甲基二硝基咪唑(包含2-甲基-1,4-二硝基咪唑及其异构体)被分类为适用于钝感炸药配方的候选物, 而甲基三硝基咪唑则适用于高爆速炸药配方 [2]。在爆轰性能方面, 甲基二硝基咪唑衍生物的C-J压力和爆速优于TNT, 而甲基三硝基咪唑的爆轰性能接近RDX水平 [3]。

Impact sensitivity & performance
Cross-study
h50 > 60 cm
Detonation performance > TNT,
Supports insensitive energetic formulation classification review.
DFT-predicted values; experimental verification advised.
Ornidazole impurity standard
Data to verify
Certified impurity
Ornidazole-specific; traceable to USP/EP pharmacopeial standards.
Intended for analytical method development and QC impurity tracking.
Supplier-certified; verify lot-specific COA.
N/C-dinitro substitution
Class-level
Simultaneous N-NO2 and C-NO2; 2-methyl enhances stability vs N-methyl analogs (DFT).
May contribute to reactivity-stability balance in energetic intermediate design.
Class-level inference; confirm for specific derivative.
Decomposition kinetics
Class-level
Multi-step kinetics with nonlinear Ea vs conversion; competing NO2, NO, HONO elimination.
Indicates processing window and storage stability context may differ among dinitroimidazoles.
Isoconversional analysis on 1,4-DNI analogs; verify for 2-methyl derivative.
冲击感度 钝感炸药 性能-感度权衡 DFT计算 含能材料

奥硝唑杂质标准品专属性

2-甲基-1,4-二硝基咪唑作为奥硝唑(Ornidazole)原料药的特定杂质被正式收录为参考标准品 [1]。该化合物以充分表征的状态提供, 符合药典标准(USP或EP)的追溯性要求, 专门用于分析方法开发、方法验证及质量控制中的杂质追踪 [1]。

Ornidazole impurity standard
Data to verify
Certified impurity
Ornidazole-specific; traceable to USP/EP pharmacopeial standards.
Intended for analytical method development and QC impurity tracking.
Supplier-certified; verify lot-specific COA.
药物杂质 奥硝唑 参考标准品 方法验证 分析化学

N-硝基与C-硝基双重取代模式

在四类硝基咪唑(4-NI、1,4-DNI、2,4-DNI、4,5-DNI)中, 1,4-DNI是唯一同时含有N-NO₂和C-NO₂取代基的化合物。实验和DFT计算表明, N-NO₂相比C-NO₂更容易从咪唑环上断裂, 因此1,4-DNI的化学活性和爆轰性能在四类硝基咪唑中最优, 但其分解温度和表观活化能相对较低 [1]。2-甲基-1,4-二硝基咪唑继承了这一N-硝基/C-硝基双重取代模式, 同时甲基的引入进一步调节了分子的稳定性特征。理论计算一致表明, C-硝基取代的咪唑比对应的N-硝基取代咪唑更稳定, 且甲基在C位(如2-位)的引入增加稳定性, 而甲基在N位的引入则降低稳定性 [2]。

N/C-dinitro substitution
Class-level
Simultaneous N-NO2 and C-NO2; 2-methyl enhances stability vs N-methyl analogs (DFT).
May contribute to reactivity-stability balance in energetic intermediate design.
Class-level inference; confirm for specific derivative.
N-硝基 C-硝基 含能材料 热分解 DFT计算

热分解动力学差异

采用Flynn-Wall-Ozawa法和Friedman法等无模型等转化率动力学方法对1,4-二硝基咪唑、2,4-二硝基咪唑和N-甲基-2,4-二硝基咪唑的热分解动力学进行了系统研究(TG-DTA, N₂气氛, 流速100 cm³/min) [1]。结果表明, 这三种模型二硝基咪唑呈现不同的分解动力学特征, NO₂消除、NO消除和HONO消除三条反应路径在分解机制中竞争, 有效活化能随转化率呈非线性变化, 表明分解遵循多步动力学过程 [1]。

Decomposition kinetics
Class-level
Multi-step kinetics with nonlinear Ea vs conversion; competing NO2, NO, HONO elimination.
Indicates processing window and storage stability context may differ among dinitroimidazoles.
Isoconversional analysis on 1,4-DNI analogs; verify for 2-methyl derivative.
热分解动力学 活化能 TG-DTA 等转化率法 含能材料

2-甲基-1,4-二硝基咪唑 科研与工业应用场景


钝感炸药配方与性能权衡

2-甲基-1,4-二硝基咪唑适用于钝感炸药配方的研发项目, 尤其适合对冲击感度有严格控制要求的不敏感弹药体系。根据性能-感度二维分析, 甲基二硝基咪唑衍生物被分类为钝感炸药候选物, 其爆轰性能优于TNT基线, 同时h50冲击感度预测值大于60.0 cm [1][2]。该化合物作为含能中间体, 可通过进一步的N-取代衍生化合成一系列具有可调能量密度和感度特征的新型含能材料 [3]。对于从事下一代钝感含能材料研发的国防研究机构和含能材料企业, 该化合物是构建性能-安全性平衡配方的核心结构单元。

1,2,4-三嗪衍生物的扩环合成

2-甲基-1,4-二硝基咪唑与肼反应可发生咪唑环扩张, 生成1,2,4-三嗪衍生物, 这是制备三嗪骨架含能化合物的独特合成路径 [1]。此外, 该化合物与氨基羧酸、氨基磺酸及氨基酚类试剂的反应可用于合成1-取代-4-硝基咪唑衍生物 [2], 作为构建功能化杂环库的通用中间体。对于从事含能杂环合成、新型高氮化合物设计或药物中间体开发的有机合成团队, 该化合物提供了通往三嗪类和功能化咪唑类化合物的不可替代的合成入口。

奥硝唑杂质标准品与方法验证

2-甲基-1,4-二硝基咪唑作为奥硝唑(Ornidazole)原料药的特异性杂质, 以符合USP/EP药典追溯性要求的参考标准品形式提供, 专用于分析方法开发、方法验证及质量控制中的杂质追踪 [1]。对于制药企业的QC实验室、合同分析实验室以及从事仿制药申报的分析开发团队, 采购该标准品是满足法规合规性要求和确保分析方法准确度的必要步骤, 不能以其他硝基咪唑化合物替代。

热重排与ANRORC反应机制研究

2-甲基-1,4-二硝基咪唑已被用作研究ANRORC类环转化反应机理的模型化合物, 通过完全探索势能面的理论计算方法揭示亲核进攻的区域选择性和速率决定步骤 [1]。同时, 其热重排行为——在100–140°C溶液中重排生成C-硝基异构体——使其成为研究N-硝基向C-硝基重排机制的理想探针分子 [2]。对于从事物理有机化学、反应机理计算化学及含能材料热分解机制研究的学术团队, 该化合物提供了一个结构明确、反应行为特征清晰且可与多种类似物进行头对头比较的研究平台。

Application
Selection Property
Validation Focus
Insensitive energetic formulation research
2-Methyl position and dual nitro reactivity
Performance-sensitivity trade-off review
1,2,4-Triazine heterocycle synthesis
Hydrazine-induced ring-expansion pathway
Product characterization and pathway confirmation
Ornidazole impurity reference standard
Certified identity and pharmacopeial traceability
Method specificity and accuracy verification
ANRORC mechanism research
Reported regioselective nucleophilic attack model
Computational and experimental pathway comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazole, 2-methyl-1,4-dinitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.